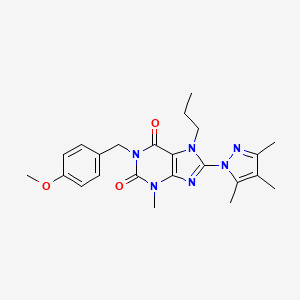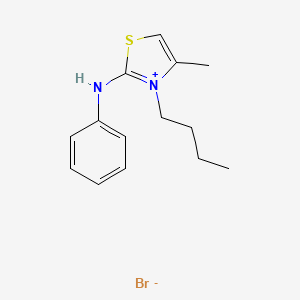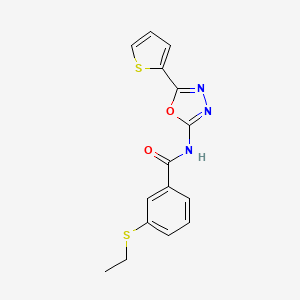
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups, including a triazine ring, a sulfonamide group, and a trifluoromethoxy group. The presence of these groups suggests that this compound could have a variety of chemical properties and potential uses. For example, triazines are often used in herbicides, while sulfonamides are commonly found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, for example, would contribute to the compound’s rigidity and potentially its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用
Photodynamic Therapy Applications
One of the notable applications of derivatives closely related to this chemical compound is in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT. Their remarkable potential as Type II photosensitizers makes them suitable for cancer treatment applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
Compounds synthesized from N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide or its related derivatives have been explored for their antifungal properties. A study involving the synthesis of novel triazepines, pyrimidines, and azoles demonstrated good antifungal activity, highlighting the potential of these compounds in developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).
Enzyme Inhibition for Disease Treatment
The derivatives incorporating 1,3,5-triazine motifs have shown antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities. These properties are associated with potential treatments for diseases like Alzheimer's, Parkinson's, and pigmentation disorders, highlighting the therapeutic applications of these compounds (Lolak et al., 2020).
Herbicide Degradation and Environmental Impact
The hydrolysis and degradation mechanism of triasulfuron, a sulfonylurea herbicide closely related to the compound , have been studied to understand its persistence in the environment. This research is crucial for assessing the environmental impact of such chemicals and their degradation products (Braschi et al., 1997).
Corrosion Inhibition
Benzothiazole derivatives related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide have been synthesized to study their effect on steel corrosion inhibition in acidic solutions. This application is vital for protecting industrial equipment and infrastructure from corrosion damage (Hu et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O4S/c1-22(2)12-19-11(20-13(21-12)25-3)8-18-27(23,24)10-7-5-4-6-9(10)26-14(15,16)17/h4-7,18H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYLTWIGQDCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681129.png)



![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)

![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)

![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2681145.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2681150.png)
![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)